molecular formula C18H19ClN2O3S B2720540 N1-(2-chlorophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1091444-92-6

N1-(2-chlorophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No. B2720540
CAS RN: 1091444-92-6
M. Wt: 378.87
InChI Key: SQUMIWGZBBBXPP-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
BenchChem offers high-quality N1-(2-chlorophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Research in the field of synthetic organic chemistry has developed methods related to the synthesis of complex molecules like N1-(2-chlorophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide. For instance, Mamedov et al. (2016) described a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which is operationally simple and high yielding, providing new formulas for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Structural Characterization and Crystallography

The structural characterization of similar compounds is another area of interest. Kariuki et al. (2021) synthesized and structurally characterized compounds incorporating the thiophene moiety, using techniques like single crystal diffraction (Kariuki et al., 2021). This kind of research is crucial for understanding the physical and chemical properties of these compounds.

Potential Therapeutic Applications

Some studies have explored the potential therapeutic applications of compounds with similar structures. Gomha et al. (2016) synthesized compounds incorporating the thiophene moiety and evaluated them for anti-tumor activities, revealing promising results against certain cell lines (Gomha et al., 2016). This suggests the potential for developing new drugs based on these structural frameworks.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-13-4-1-2-5-14(13)21-17(23)16(22)20-12-18(7-9-24-10-8-18)15-6-3-11-25-15/h1-6,11H,7-10,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUMIWGZBBBXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

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